3-chloro-4-ethoxy-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide
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Overview
Description
3-chloro-4-ethoxy-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide is a complex organic compound with a unique structure that includes a chloro, ethoxy, and benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-ethoxy-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide typically involves multiple steps, including Friedel-Crafts acylation, nucleophilic substitution, and amide formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-ethoxy-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reaction to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine. Substitution reactions can result in a variety of products depending on the substituent introduced .
Scientific Research Applications
3-chloro-4-ethoxy-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-ethoxy-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-chloro-4-ethoxy-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide include other benzamide derivatives and compounds with similar functional groups, such as:
- 3-Chloro-4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide
- N-(4-(4-(2-methylbenzoyl)piperazin-1-yl)phenyl)-3-chloro-4-ethoxybenzamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H28ClN3O3 |
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Molecular Weight |
478 g/mol |
IUPAC Name |
3-chloro-4-ethoxy-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C27H28ClN3O3/c1-3-34-25-13-8-20(18-24(25)28)26(32)29-21-9-11-22(12-10-21)30-14-16-31(17-15-30)27(33)23-7-5-4-6-19(23)2/h4-13,18H,3,14-17H2,1-2H3,(H,29,32) |
InChI Key |
NXOMUUGQXBZPPI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)Cl |
Origin of Product |
United States |
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